3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-7-tert-butyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-18(2,3)14-11-16(23)21-13(12-24-17(21)19-14)10-15(22)20-8-6-4-5-7-9-20/h11,13H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHUSSCRAPCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , with the CAS number 953212-69-6 , is a thiazolo-pyrimidine derivative that has garnered interest for its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research sources.
- Molecular Formula : C₁₈H₂₇N₃O₂S
- Molecular Weight : 349.5 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is significant in various pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of azepan derivatives with thiazolo-pyrimidine moieties. The synthetic pathway can be optimized for yield and purity through methods such as column chromatography and high-performance liquid chromatography (HPLC) .
Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, related compounds demonstrated up to 95% inhibition in MCF-7 cell lines, highlighting the potential of thiazolo-pyrimidine derivatives as effective anticancer agents .
The anticancer activity is often attributed to the induction of reactive oxygen species (ROS), which leads to oxidative stress in tumor cells. This oxidative stress can trigger apoptosis and inhibit cell cycle progression. Additionally, these compounds may interfere with DNA synthesis and repair mechanisms, further contributing to their cytotoxic effects .
Anti-inflammatory Activity
Thiazolo-pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds act as broad-spectrum chemokine inhibitors, thereby reducing inflammation in various models. For instance, compounds similar to this compound have shown effectiveness in vivo at doses as low as 1 mg/kg , demonstrating their potential for therapeutic use in inflammatory diseases .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can be synthesized and tested for their efficacy against various bacterial strains. For instance, compounds similar to thiazolo[3,2-a]pyrimidines have demonstrated moderate antibacterial activity compared to standard reference drugs like penicillin and streptomycin .
Anti-inflammatory and Analgesic Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory and analgesic effects. In experimental models, these compounds showed a dose-dependent reduction in inflammation and pain, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and aspirin . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Antiviral Potential
There is growing interest in the antiviral properties of thiazolo[3,2-a]pyrimidine derivatives. Some studies have focused on their ability to inhibit viral polymerases, making them potential candidates for treating viral infections like influenza . The structural modifications of these compounds can enhance their selectivity and potency against specific viral targets.
Pharmacological Applications
Drug Development
The unique structural features of 3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one make it a promising candidate for drug development. Its ability to interact with various biological targets suggests potential applications in treating diseases such as cancer, where modulation of specific pathways can lead to therapeutic benefits .
Material Science
Polymer Chemistry
Thiazolo[3,2-a]pyrimidine derivatives can also be explored in the field of polymer chemistry. Their incorporation into polymer matrices may enhance the thermal stability and mechanical properties of materials. Additionally, these compounds can serve as functional additives in coatings and composites due to their chemical stability and potential UV-blocking properties .
Case Studies
Chemical Reactions Analysis
Reactivity of the Thiazolo[3,2-a]pyrimidinone Core
The bicyclic thiazolo[3,2-a]pyrimidinone system is prone to ring-opening and cyclization reactions. For example:
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Nucleophilic attack at the electrophilic C2 position can occur under basic conditions, leading to ring opening. This is analogous to reactions observed in thiazolo[3,2-a]pyrimidine-5(7)-ones, where treatment with nucleophiles (e.g., amines or hydroxide) disrupts the bicyclic framework .
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Acid-catalyzed hydrolysis : The lactam moiety (C5=O) may undergo hydrolysis to yield a carboxylic acid derivative, though steric hindrance from the tert-butyl group at C7 could slow this process .
Table 1: Potential Reactions of the Bicyclic Core
Functionalization of the Azepane-2-Oxoethyl Side Chain
The 2-(azepan-1-yl)-2-oxoethyl substituent introduces an amide bond and a seven-membered azepane ring, both of which are reactive sites:
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Amide hydrolysis : Acidic or basic conditions may cleave the amide bond, yielding azepane and a carboxylic acid. For example, treatment with HCl/EtOH or NaOH/H₂O could produce 3-(carboxyethyl)-7-(tert-butyl)thiazolo[3,2-a]pyrimidin-5(3H)-one and azepane .
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Reductive amination : The ketone group (C=O) in the oxoethyl chain could be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄ .
Table 2: Side-Chain Reactivity
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + azepane | |
| Reduction | NaBH₄, MeOH | 2-(azepan-1-yl)ethyl alcohol derivative | |
| Acylation | AcCl, pyridine | Acetylated azepane |
Impact of the tert-Butyl Substituent
The tert-butyl group at C7 primarily serves as a steric and electronic modulator:
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Steric hindrance : Limits accessibility to the C6 and C8 positions, reducing susceptibility to electrophilic substitution .
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Dealkylation : Under strong acidic conditions (e.g., H₂SO₄), the tert-butyl group may undergo elimination to form an olefin or isobutylene gas, though this is less common .
Regioselective Modifications
Regioselectivity in reactions involving the bicyclic core is influenced by substituents:
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The tert-butyl group directs electrophilic substitution to the less hindered C3 position.
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Cyclization reactions (e.g., with chloroethynylphosphonates) favor attack at the N1 or N3 atoms of the pyrimidine ring, depending on reaction conditions .
Table 3: Regioselectivity in Cyclization Reactions
Biological Relevance
While direct data on this compound’s bioactivity is limited, structurally similar thiazolopyrimidines exhibit antibacterial and β-lactamase inhibitory properties . The azepane side chain may enhance membrane permeability, as seen in other nitrogen-containing heterocycles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares substituents, yields, and melting points of structurally related compounds:
Key Observations :
- tert-Butyl vs.
- Azepan-1-yl vs. Piperazine at C3 : Azepane’s larger ring size may alter binding kinetics compared to piperazine derivatives, which are commonly used to enhance solubility and bioavailability .
Anticancer Activity
- Selvam et al. (2012) : Derivatives with benzylidene substituents (e.g., 2-(4-fluorophenyl)-5-(furan-2-yl)) demonstrated IC₅₀ values of 1.2–8.7 μM against HeLa and MCF-7 cancer cells . The absence of a benzylidene group in the target compound suggests a different mechanism of action.
- Thiophenyl Derivatives : Compounds with thiophene substituents (e.g., 9b and 9c in ) showed moderate activity, highlighting the importance of aromatic heterocycles at C5/C7 for cytotoxicity .
Neuroprotective Potential
- Azam et al. (2010): Thiazolo-triazolo-pyrimidinones with furan-2-yl groups exhibited anti-Parkinsonian effects by reducing oxidative stress in mice . The tert-butyl group in the target compound may similarly counteract neuroinflammation via steric shielding of reactive sites.
Pharmacokinetic and Stability Considerations
- Methyl Sulfonamide Effects : While the target compound lacks sulfonamide groups, highlights that methyl sulfonamide substituents improve metabolic stability by resisting CYP450 oxidation . The tert-butyl group may confer similar stability.
- Solubility: Azepane’s nitrogen atom could enhance aqueous solubility compared to non-polar substituents like trifluoromethyl .
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Condensation reactions between thiazolo-pyrimidine precursors and azepane-containing intermediates.
- Optimization parameters : Temperature (reflux at 100–120°C), solvent systems (glacial acetic acid/acetic anhydride mixtures), and catalysts (e.g., sodium acetate) .
- Critical purification steps : Recrystallization from ethyl acetate/ethanol (3:2) or chromatography for derivatives .
Example Synthesis Protocol (adapted from literature):
(Basic) Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- X-ray Crystallography : Definitive 3D structural elucidation (e.g., monoclinic P21/n space group analysis) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection .
(Advanced) How can researchers address discrepancies between computational modeling and experimental spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for polar solvents) or DFT functionals (B3LYP vs. M06-2X) .
- Verify sample purity : Contaminants (e.g., unreacted precursors) may skew shifts; use HPLC-MS for validation .
- Experimental validation : Compare with single-crystal X-ray data to resolve stereochemical ambiguities .
(Advanced) What strategies are effective in elucidating the biological mechanism of action when initial assays show inconsistent activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., tert-butyl to phenyl) to identify critical functional groups .
- Target identification : Use biochemical assays (e.g., kinase inhibition) or isotopic labeling (e.g., 14C/3H) to track binding interactions .
- Dose-response profiling : Test across multiple concentrations to rule out off-target effects .
(Advanced) How should reaction conditions be adjusted to minimize side-product formation during derivative synthesis?
Methodological Answer:
- Temperature control : Lower temperatures (e.g., 60°C) reduce undesired cyclization byproducts .
- Solvent polarity : Use DMF for polar intermediates or toluene for sterically hindered reactions .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can improve regioselectivity .
(Basic) What are the key structural features of this compound that influence its reactivity and bioactivity?
Methodological Answer:
- Thiazolo[3,2-a]pyrimidine core : Enables π-π stacking with biological targets (e.g., enzyme active sites) .
- Azepane substituent : Enhances solubility and modulates pharmacokinetics .
- tert-Butyl group : Improves metabolic stability via steric shielding .
Structural Comparison of Analogues (adapted from literature):
| Compound | Key Substituent | Bioactivity |
|---|---|---|
| Benzyl 2-ethyl-5-(4-methoxyphenyl) | Methoxy group | Enhanced solubility |
| Ethyl 5-(4-chlorophenyl) | Chlorophenyl | COX inhibition |
| Target compound | tert-Butyl/azepane | Improved selectivity |
(Advanced) What experimental approaches are recommended for determining the 3D conformation in solution vs. solid state?
Methodological Answer:
- Solid-state : Single-crystal X-ray diffraction (e.g., β = 96.33°, monoclinic system) .
- Solution-state : NOESY NMR to detect through-space nuclear Overhauser effects .
- Computational docking : Compare MD simulations with crystallographic data to validate binding poses .
(Basic) How can researchers verify the stereochemical integrity of this compound during synthesis and storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
